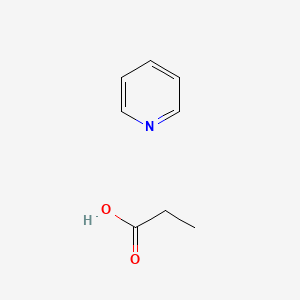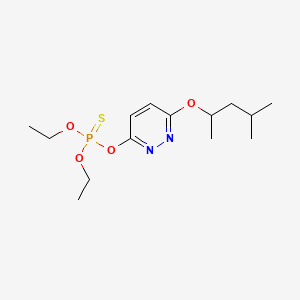
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate: is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 1,3-dimethylbutoxy group and a phosphorothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate typically involves multiple steps:
Formation of the Pyridazine Ring: The initial step involves the synthesis of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Substitution with 1,3-Dimethylbutoxy Group: The pyridazine ring is then substituted with a 1,3-dimethylbutoxy group. This step often requires the use of a strong base to deprotonate the pyridazine, followed by the addition of the 1,3-dimethylbutyl halide.
Introduction of the Phosphorothioate Group: The final step involves the introduction of the phosphorothioate group. This is typically done by reacting the substituted pyridazine with diethyl phosphorochloridothioate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phosphorothioate moiety, leading to the formation of oxon derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphorus atom, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phosphorothioates.
Aplicaciones Científicas De Investigación
O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate involves the inhibition of specific enzymes. The phosphorothioate group interacts with the active site of the enzyme, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This interaction disrupts normal cellular processes, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Comparison
Compared to these similar compounds, O,O-Diethyl O-(6-(1,3-dimethylbutoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
53605-02-0 |
|---|---|
Fórmula molecular |
C14H25N2O4PS |
Peso molecular |
348.40 g/mol |
Nombre IUPAC |
diethoxy-[6-(4-methylpentan-2-yloxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H25N2O4PS/c1-6-17-21(22,18-7-2)20-14-9-8-13(15-16-14)19-12(5)10-11(3)4/h8-9,11-12H,6-7,10H2,1-5H3 |
Clave InChI |
ZXMFDUSSIIMFRL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


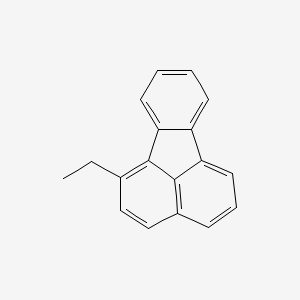
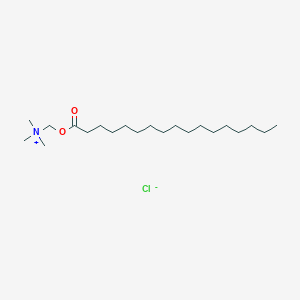
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)



![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
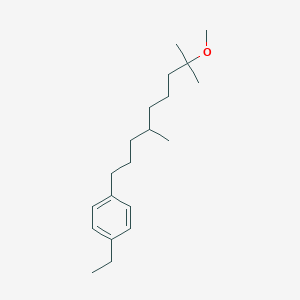

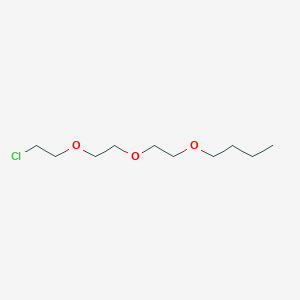
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
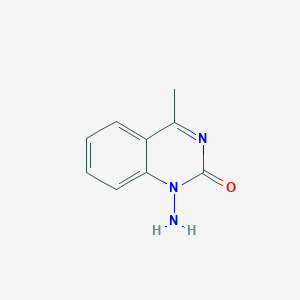
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
